Itraconazole
Overview
Description
Itraconazole is a triazole antifungal agent used to treat a variety of fungal infections, including aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It was first synthesized in the early 1980s and approved for medical use in the United States in 1992 . This compound works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the integrity of the membrane and inhibiting fungal growth .
Mechanism of Action
Target of Action
Itraconazole primarily targets the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol , a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target by inhibiting the activity of 14α-demethylase . This inhibition prevents the conversion of lanosterol to ergosterol . The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the fungal enzyme .
Biochemical Pathways
The inhibition of 14α-demethylase disrupts the synthesis of ergosterol, leading to an accumulation of 14-methyl sterols . This accumulation disrupts the structure and function of the fungal cell membrane, leading to leakage of essential cellular components . The disruption of the cell membrane integrity ultimately inhibits fungal growth and replication .
Pharmacokinetics
This compound is extensively metabolized in the liver via the CYP3A4 enzyme . Its bioavailability is approximately 55%, reaching its maximum when taken with a full meal . The drug is strongly protein-bound, and its elimination half-life is about 21 hours . It is excreted via the kidneys (35%) and feces (54%) . This compound’s clearance decreases at higher doses due to saturable hepatic metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the integrity of the fungal cell membrane, this compound causes leakage of essential cellular components, leading to the death of the fungal cells . This results in the effective treatment of various fungal infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is maximized when it is taken with a full meal . Additionally, this compound’s metabolism can be affected by other medications due to its interaction with the CYP3A4 enzyme . Therefore, caution should be used when considering interactions with other medications .
Biochemical Analysis
Biochemical Properties
Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the fungal enzyme .
Cellular Effects
This compound is an antifungal agent that inhibits cell growth and promotes cell death of fungi . It exhibits in vitro activity against Blastomyces dermatitidis, Histoplasma capsulatum, Histoplasma duboisii, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton species . In addition, this compound treatment induces proteasome activities and degrades the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .
Molecular Mechanism
The primary antifungal mechanism of action of this compound seems to be the same as that of ketoconazole; however, ketoconazole has a lower potency, increased toxicity, and a narrower spectrum of activity than this compound . This compound acts by inhibiting the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase. When this enzyme is inhibited it blocks the conversion of lanosterol to ergosterol, which disrupts fungal cell membrane synthesis .
Temporal Effects in Laboratory Settings
This compound has been shown to have a progressive increase in the probability of toxicity with increasing concentrations of this compound . Classification and regression tree analysis suggested that 17.1 mg/L of this compound was the concentration level at which the population of patients was separated into 2 groups, each with a high and a low probability of toxicity .
Dosage Effects in Animal Models
In dogs and rats, no significant toxic effects were seen at doses of up to 40 mg/kg of this compound . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered this compound in doses >10 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in the liver. In vitro studies have shown that CYP3A4 is the major enzyme involved in the metabolism of this compound . While this compound can be metabolized to more than 30 metabolites, the main metabolite is hydroxythis compound .
Transport and Distribution
The volume of distribution of this compound is more than 700 L in adults . This compound is lipophilic and extensively distributed into tissues. Concentrations in the lung, kidney, liver, bone, stomach, spleen, and muscle were found to be two to three times higher than corresponding concentrations in plasma .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are not well studied. Mutations in the O-glycosites on the stem region of CD44 impair its surface localization as well as suppress cell–HA adhesion and osteoclastogenic effects of breast cancer cells . This suggests that this compound may have effects on the subcellular localization of other proteins or molecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing itraconazole involves dissolving a mixture of this compound and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is fed into a crystallization autoclave in a supercritical fluid crystallization equipment system, where it is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in this compound with decreased particle size and increased bioavailability .
Industrial Production Methods
Industrial production of this compound often involves the preparation of nanoparticles. The proposed this compound polymer loaded with nanoparticles is prepared by emulsification sonication method. This method represents a promising drug delivery system for sustained and targeted drug release .
Chemical Reactions Analysis
Itraconazole undergoes several types of chemical reactions, primarily involving its metabolism by cytochrome P450 3A4. The major metabolites formed include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole . These reactions typically involve oxidation and reduction processes. Common reagents used in these reactions include acetonitrile and ammonium acetate .
Scientific Research Applications
Itraconazole has a broad range of scientific research applications:
Chemistry: Used in the development of novel drug delivery systems, such as proniosomal gels and nanocrystals, to enhance drug dissolution and oral absorption
Medicine: Widely used to treat fungal infections, particularly in immunocompromised patients.
Industry: Employed in the formulation of topical sprays and gels for antifungal treatments.
Comparison with Similar Compounds
Itraconazole is often compared with other antifungal agents such as fluconazole, voriconazole, and posaconazole. While this compound has a broader spectrum of activity than fluconazole, it is not as broad as voriconazole or posaconazole . Similar compounds include:
Fluconazole: Less effective against Aspergillus species.
Voriconazole: Broader spectrum of activity but associated with more side effects.
Posaconazole: Similar spectrum to voriconazole but with better tolerability.
This compound’s uniqueness lies in its ability to treat a wide range of fungal infections with relatively fewer side effects compared to other broad-spectrum antifungal agents .
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-ZPGVKDDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023180 | |
Record name | Itraconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
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Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
Record name | Itraconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |
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Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
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Record name | Itraconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
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Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
166.2 °C | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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